N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide
Description
N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide is a complex organic compound that features a benzofuran ring, a pyrazine ring, and a piperazine ring. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Properties
IUPAC Name |
N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-14-15-4-2-3-5-16(15)26-17(14)12-22-19(25)24-10-8-23(9-11-24)18-13-20-6-7-21-18/h2-7,13H,8-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYOMOFRTDWZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CNC(=O)N3CCN(CC3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide typically involves multiple steps, including the formation of the benzofuran ring, the pyrazine ring, and the piperazine ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The pyrazine ring can be synthesized through various methods, including the condensation of appropriate precursors. The final step involves coupling the benzofuran and pyrazine rings with the piperazine ring under suitable conditions, often using palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of microwave-assisted synthesis to accelerate reaction times and improve yields . Additionally, the use of continuous flow reactors can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the pyrazine ring can produce dihydropyrazine derivatives .
Scientific Research Applications
N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and anti-tumor agent.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cell growth in various types of cancer cells by interfering with cellular signaling pathways. Additionally, it inhibits the release of proinflammatory interleukin 6 (IL-6) in certain cell lines, which can reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds such as psoralen and 8-methoxypsoralen have similar structures and biological activities.
Pyrazine derivatives: Compounds like pyrazinamide are used as antibacterial agents.
Piperazine derivatives: Compounds such as piperazine citrate are used as anthelmintics.
Uniqueness
N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of biological activities. This structural complexity allows it to interact with multiple molecular targets, making it a versatile compound for various applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
